1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane is a highly chlorinated and fluorinated organic compound It is characterized by its unique structure, which includes multiple chlorine and fluorine atoms attached to an octane backbone
Vorbereitungsmethoden
The synthesis of 1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane typically involves multiple steps, starting with the chlorination and fluorination of an octane precursor. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective addition of chlorine and fluorine atoms. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in less chlorinated or fluorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying halogenated organic molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions of halogenated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialized materials and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to participate in various chemical and biological processes. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane can be compared with other similar compounds, such as:
Hexachlorobutadiene: Another highly chlorinated compound with different applications and reactivity.
Hexachloropropane: A compound with similar halogenation but different structural properties.
Hexachlorophosphazene: An inorganic compound with unique properties and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
647-20-1 |
---|---|
Molekularformel |
C8Cl6F12 |
Molekulargewicht |
536.8 g/mol |
IUPAC-Name |
1,2,4,5,7,8-hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane |
InChI |
InChI=1S/C8Cl6F12/c9-1(15,5(19,20)3(11,17)7(13,23)24)2(10,16)6(21,22)4(12,18)8(14,25)26 |
InChI-Schlüssel |
DJYQXPORZLOESU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.